molecular formula C11H12O4 B187753 2-(1-Phenylethyl)malonic acid CAS No. 41103-90-6

2-(1-Phenylethyl)malonic acid

Cat. No.: B187753
CAS No.: 41103-90-6
M. Wt: 208.21 g/mol
InChI Key: AHWJRDQVJRKCPR-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)malonic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 1-phenylethyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethyl)malonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce phenylethyl alcohol.

Scientific Research Applications

2-(1-Phenylethyl)malonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various functionalized compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)malonic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Phenylethyl)propanedioic acid
  • Malonic acid
  • Phenylacetic acid

Uniqueness

2-(1-Phenylethyl)malonic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .

Properties

CAS No.

41103-90-6

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(1-phenylethyl)propanedioic acid

InChI

InChI=1S/C11H12O4/c1-7(8-5-3-2-4-6-8)9(10(12)13)11(14)15/h2-7,9H,1H3,(H,12,13)(H,14,15)

InChI Key

AHWJRDQVJRKCPR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O

41103-90-6

Origin of Product

United States

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